3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16388731
InChI: InChI=1S/C6H12N4/c1-5-8-6(10-9-5)3-2-4-7/h2-4,7H2,1H3,(H,8,9,10)
SMILES:
Molecular Formula: C6H12N4
Molecular Weight: 140.19 g/mol

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

CAS No.:

Cat. No.: VC16388731

Molecular Formula: C6H12N4

Molecular Weight: 140.19 g/mol

* For research use only. Not for human or veterinary use.

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine -

Specification

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
IUPAC Name 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine
Standard InChI InChI=1S/C6H12N4/c1-5-8-6(10-9-5)3-2-4-7/h2-4,7H2,1H3,(H,8,9,10)
Standard InChI Key FXVXCWWBFBEURF-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NN1)CCCN

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name, 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine, reflects its substituent arrangement: a 1,2,4-triazole ring with a methyl group at position 5 and a three-carbon amine chain at position 3 . The triazole core consists of three nitrogen atoms and two carbon atoms, with the methyl and propan-1-amine groups introducing hydrophobicity and reactivity, respectively.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁N₄
Molecular Weight139.19 g/molCalculated
Density~1.22 g/cm³ (estimated)
Boiling Point>300°C (decomposes)
SolubilitySoluble in polar solventsInferred
Flash Point136.5°C

The estimated density aligns with structurally related triazole derivatives, such as 5-methyl-1-propan-2-yl-1,2,4-triazol-3-amine, which exhibits a density of 1.22 g/cm³ . The high boiling point suggests thermal stability, though decomposition may occur before vaporization .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation. The ¹H-NMR spectrum would show signals for the methyl group (δ ~2.5 ppm), triazole protons (δ ~8.0–9.0 ppm), and amine protons (δ ~1.5–2.0 ppm). High-Resolution MS would yield a molecular ion peak at m/z 139.19 (calculated for C₆H₁₁N₄) .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via alkylation of 5-methyl-1H-1,2,4-triazole with 3-chloropropan-1-amine. A typical procedure involves:

  • Alkylation: Reacting 5-methyl-1H-1,2,4-triazole with 3-chloropropan-1-amine in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate .

  • Salt Formation: Treating the free base with hydrochloric acid in ethanol to yield the hydrochloride salt .

Table 2: Representative Reaction Conditions

ParameterValue
Temperature80°C
SolventDMF
CatalystK₂CO₃
Reaction Time12–24 hours
Yield60–75%

Industrial Manufacturing

Continuous flow reactors enhance scalability and reproducibility. Automated systems maintain precise temperature and stoichiometric control, minimizing byproducts .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s amine group facilitates its use as a building block in drug discovery. For example, triazole derivatives are pivotal in antiviral and antibiotic agents, as seen with analogous compounds like 1-methyl-1H-1,2,4-triazol-3-amine .

Agrochemical Development

Triazole-based compounds are employed in fungicides and herbicides. The propan-1-amine chain may enhance systemic mobility in plants, improving efficacy .

Coordination Chemistry

The triazole nitrogen atoms can act as ligands for transition metals, enabling applications in catalysis and material science .

Control MeasureRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationFume hood or local exhaust
StorageTightly sealed, cool, dry

First aid measures include rinsing exposed skin or eyes with water and seeking medical attention for inhalation exposure .

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